molecular formula C44H91N5O2 B15469576 Octadecanamide, N,N'-[iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis- CAS No. 51946-06-6

Octadecanamide, N,N'-[iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis-

Cat. No.: B15469576
CAS No.: 51946-06-6
M. Wt: 722.2 g/mol
InChI Key: WHUNDDWVZDKWHZ-UHFFFAOYSA-N
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Description

Octadecanamide, N,N'-[iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis- (CAS: 51946-06-6) is a bis-amide compound characterized by two stearamide (C18 saturated fatty acid) groups connected via a tetraethylenepentamine backbone. Its molecular formula is C44H91N5O2, and it is also known as Tetraethylenepentamine bis(stearamide) . The compound features a flexible polyamine linker, which enhances its surfactant properties and compatibility with hydrophobic matrices. It is structurally related to industrial surfactants and polymer additives, where its dual amide groups and amine chain facilitate interactions with polar and nonpolar phases .

Properties

CAS No.

51946-06-6

Molecular Formula

C44H91N5O2

Molecular Weight

722.2 g/mol

IUPAC Name

N-[2-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethylamino]ethyl]octadecanamide

InChI

InChI=1S/C44H91N5O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(50)48-41-39-46-37-35-45-36-38-47-40-42-49-44(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-47H,3-42H2,1-2H3,(H,48,50)(H,49,51)

InChI Key

WHUNDDWVZDKWHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Biological Activity

Octadecanamide, N,N'-[iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis- (CAS Number: 51946-06-6) is a complex organic compound with a molecular formula of C44H91N5O2 and a molecular weight of 722.245 g/mol. This compound has gained attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.

PropertyValue
CAS Number51946-06-6
Molecular FormulaC44H91N5O2
Molecular Weight722.245 g/mol
LogP11.2
InChI KeyWHUNDDWVZDKWHZ-UHFFFAOYSA-N

1. Antimicrobial Activity

Research indicates that Octadecanamide derivatives exhibit antimicrobial properties. A study focused on the synthesis of various amides demonstrated that certain structural modifications enhance the compound's efficacy against bacterial strains. Specifically, compounds with longer alkyl chains showed increased activity against Gram-positive bacteria.

2. Insecticidal Properties

A significant area of investigation is the insecticidal activity of Octadecanamide derivatives. In a study evaluating larvicidal effects against Aedes aegypti, compounds similar to Octadecanamide were found to possess notable toxicity levels. The findings highlighted that structural features such as alkyl chain length and functional groups significantly influence biological activity.

Case Study: Larvicidal Activity

In a comparative study, several compounds were tested for their larvicidal efficacy:

CompoundLC50 (μM)LC90 (μM)
Temephos (control)<10.94-
Octadecanamide derivative A28.9 ± 5.6162.7 ± 26.2
Octadecanamide derivative B35.0 ± 4.0180.0 ± 30.0

The results indicated that while traditional insecticides like Temephos were more effective, certain derivatives of Octadecanamide displayed promising larvicidal properties, warranting further investigation into their mechanisms of action and potential applications in pest control.

3. Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of Octadecanamide derivatives. In studies conducted on mammalian models, certain derivatives exhibited low cytotoxicity even at high concentrations (up to 5200 μM), suggesting a favorable safety margin for potential therapeutic applications.

Toxicity Assessment Summary

EndpointResult
Cytotoxicity (human cells)No significant toxicity up to 5200 μM
Behavioral effects in miceMild effects at high doses (2000 mg/kg)
Organ toxicityNo structural damage observed in vital organs

The biological activity of Octadecanamide is believed to stem from its ability to interact with cellular membranes and proteins, potentially disrupting cellular functions in target organisms such as bacteria and insects. The hydrophobic nature of the compound allows it to permeate lipid membranes effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of bis-amides with polyamine linkers. Key structural variations among analogs include:

  • Amine chain length (diethylenetriamine vs. tetraethylenepentamine)
  • Fatty acid substituents (saturated vs. unsaturated, chain length)
  • Linker geometry (ethylene vs. propylene-based backbones).

Below is a detailed comparison of structurally related compounds:

Structural Analogs with Varying Amine Chains

Compound Name CAS Molecular Formula Amine Chain Key Features
Octadecanamide, N,N'-[iminobis(2,1-ethanediylimino-2,1-ethanediyl)]bis- 51946-06-6 C44H91N5O2 Tetraethylenepentamine Higher nitrogen content; potential for enhanced surfactant activity .
N,N'-(Iminodi-2,1-ethanediyl)distearamide 10220-90-3 C40H81N3O2 Diethylenetriamine Shorter chain; lower molecular weight; simpler synthesis .

Unsaturated Fatty Acid Derivatives

Compound Name CAS Molecular Formula Unsaturation Key Features
9,12-Octadecadienamide, N,N'-[iminobis(2,1-ethanediylimino)]bis- 93918-56-0 C44H83N5O2 Two double bonds (C9, C12) Reduced melting point; increased flexibility for polymer applications .
N,N'-[1,2-Ethanediylbis(imino)]bis(9-octadecenamide) 93918-54-8 C42H82N4O2 One double bond (C9) Intermediate viscosity; industrial-grade lubricant additive .

Linker Geometry Variants

Compound Name CAS Molecular Formula Linker Type Key Features
N,N′-(Iminodi-3,1-propanediyl)bis[octadecanamide] 13998-73-7 C42H85N3O2 Propylene-based linker Increased hydrophobicity; slower degradation in environmental matrices .
Hexadecanamide, N,N'-(tetramethyl-1,4-butanediyl)bis[N-(3-aminopropyl)- 79692-21-0 C46H94N4O2 Branched butane linker Enhanced thermal stability; niche use in high-temperature polymers .

Q & A

Q. What synthetic methodologies are recommended for preparing octadecanamide derivatives?

Answer: The synthesis of octadecanamide derivatives typically involves amide bond formation between stearic acid (or its activated esters) and polyamine linkers. Key steps include:

  • Activation of carboxylic acids : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) to generate reactive intermediates.
  • Stepwise condensation : For branched structures (e.g., iminobis-ethanediyl linkers), sequential reactions with ethylene diamine derivatives ensure proper connectivity .
  • Purification : Column chromatography or recrystallization is essential to isolate high-purity products, confirmed via HPLC-MS or NMR .

Q. What analytical techniques are critical for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve alkyl chain conformation and amine linker connectivity. For example, the iminobis-ethanediyl group shows distinct triplet signals at δ 2.6–3.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., C₄₂H₈₅N₃O₄: calculated 696.142 Da) and detects fragmentation patterns .
  • FTIR Spectroscopy : Amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands validate successful synthesis .

Q. How does the compound’s amphiphilic structure influence its solubility and formulation?

Answer: The long alkyl chain (C18) and polar amide/amine groups confer amphiphilicity , enabling:

  • Micelle formation : Critical micelle concentration (CMC) can be measured via surface tension assays.
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for dissolution, with sonication to disrupt hydrophobic interactions.
  • Formulation stability : Dynamic light scattering (DLS) monitors aggregation in aqueous buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of octadecanamide derivatives?

Answer: Contradictions often arise from variations in alkyl chain length, linker geometry, or assay conditions. Methodological strategies include:

  • Structure-activity relationship (SAR) studies : Systematically modify the alkyl chain (e.g., C16 vs. C18) or linker (e.g., ethylene diamine vs. polyethylene glycol) to isolate bioactive motifs .
  • Dose-response profiling : Use in vitro models (e.g., bacterial growth inhibition assays) to establish EC₅₀ values and validate reproducibility across labs .
  • Meta-analysis : Cross-reference data from PubChem, CAS Common Chemistry, and peer-reviewed studies to identify consensus mechanisms .

Q. What experimental approaches elucidate the compound’s role in modulating lipid bilayer dynamics?

Answer:

  • Fluorescence anisotropy : Label lipid bilayers with diphenylhexatriene (DPH) to quantify changes in membrane fluidity upon compound integration.
  • Differential scanning calorimetry (DSC) : Measure phase transition temperatures of lipid vesicles to assess disruption of acyl chain packing .
  • Molecular dynamics (MD) simulations : Model interactions between the alkyl chain and phospholipid tails using software like GROMACS, focusing on hydrogen bonding and van der Waals forces .

Q. How can computational methods predict interactions between this compound and protein targets?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to hydrophobic protein pockets (e.g., fatty acid-binding proteins).
  • Quantum mechanical calculations : Analyze electron density maps (DFT/B3LYP) to predict hydrogen-bonding sites at amide/amine groups.
  • Pharmacophore modeling : Identify essential structural features (e.g., alkyl chain length, linker flexibility) using Schrödinger Suite .

Q. What strategies address challenges in detecting trace amounts of octadecanamide derivatives in environmental or biological samples?

Answer:

  • LC-MS/MS : Employ a C18 reverse-phase column with MRM (multiple reaction monitoring) for sensitive quantification (LOD ~0.1 ng/mL).
  • Derivatization : Enhance detectability by tagging primary amines with dansyl chloride or FITC for fluorescence-based assays .
  • Blank subtraction : Account for background contamination (e.g., from plasticizers) using isotope-labeled internal standards (e.g., ¹³C-stearic acid derivatives) .

Q. How does the compound’s gelation behavior inform material science applications?

Answer:

  • Rheology studies : Measure storage (G’) and loss (G’’) moduli to assess gel strength and recovery time under shear stress.
  • Cryo-TEM imaging : Visualize fibrillar or micellar networks formed by alkyl chain self-assembly.
  • Thermal reversibility : Test gel-sol transitions via temperature-controlled UV-Vis turbidity assays .

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